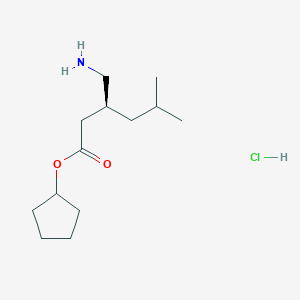![molecular formula C19H17FN2O2 B2960206 1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 898454-01-8](/img/structure/B2960206.png)
1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EFMP and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Biological Activities
- Anti-Inflammatory and Analgesic Properties : A study on 4H-thieno[3,4-c]pyrazole derivatives, which share structural similarities with the compound of interest, showed significant anti-inflammatory, analgesic, and antipyretic activities. These compounds also demonstrated platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid (Menozzi et al., 1992).
- Antioxidant and Anti-inflammatory Evaluation : The synthesis of 3‐Hydroxynaphthalene‐1, 4‐Dione Derivatives through a pseudo four-component reaction highlighted their in vitro antioxidant and anti-inflammatory activities (Kumar, Sribalan, & Padmini, 2017).
Chemical Synthesis Advancements
- Domino Reaction Synthesis : The L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a four-component sequential reaction showcased the environmental advantages of high atom economy, excellent yield, and absence of chromatographic purification steps, suggesting a potential methodology for synthesizing related compounds (Rajesh et al., 2011).
- Antioxidant Pyrazolo[4,3-c]quinoline-3,4-diones Synthesis : A study on the synthesis of antioxidant pyrazolo[4,3-c]quinoline-3,4-diones provided insights into the structural characterization and potential antioxidant applications of these compounds (Tomassoli et al., 2016).
Environmental and Green Chemistry
- Ionic Liquid Catalysis : The synthesis of Pyrazolyl-phthalazine-dione derivatives using ionic liquid catalysis presented a green chemistry approach to synthesizing complex molecules, with compounds showing significant antioxidative activity (Simijonović et al., 2018).
- Water as Solvent : A novel synthesis of pyrazole based Pyrido[2,3-d]pyrimidine-diones in water highlighted the use of water as a green solvent, emphasizing the eco-friendly aspect of the synthesis process (Heravi & Daraie, 2016).
properties
IUPAC Name |
1-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-14-6-5-8-16(12-14)22-11-10-21(18(23)19(22)24)13-15-7-3-4-9-17(15)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKZCLGZBJXTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)



![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)



![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)